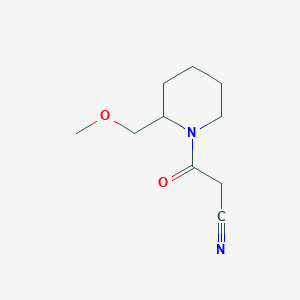
3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of a piperidine ring, a methoxymethyl group, and a nitrile group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile typically involves the reaction of piperidine derivatives with methoxymethyl chloride and subsequent nitrile formation. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of methoxymethyl chloride to form the methoxymethylated piperidine. The nitrile group is then introduced through a reaction with a suitable nitrile source under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines .
Scientific Research Applications
3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone
- Phenylboronic acid
Uniqueness
Compared to similar compounds, 3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is unique due to its specific functional groups and structural configuration. This uniqueness allows it to participate in a broader range of chemical reactions and applications .
Biological Activity
3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, with the CAS number 1994189-76-2, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₀H₁₆N₂O₂
- Molecular Weight : 196.25 g/mol
- Structure : The compound features a piperidine ring substituted with a methoxymethyl group and a nitrile functional group.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its interactions with specific biological targets.
- Autotaxin Inhibition : Preliminary studies suggest that compounds similar to this compound may act as inhibitors of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA). LPA is implicated in several pathological conditions, including fibrosis and cancer progression .
- Impact on LPA Levels : In vivo studies have shown that related compounds can significantly reduce plasma LPA levels. This reduction is associated with therapeutic effects in models of pulmonary fibrosis, indicating a potential application for treating fibrotic diseases .
Case Studies and Experimental Data
Pharmacological Applications
The potential applications of this compound are primarily linked to its ability to modulate LPA signaling pathways. This modulation could be beneficial for:
- Pulmonary Fibrosis : As indicated by its ability to reduce LPA levels in preclinical models.
- Cancer Therapy : Targeting LPA signaling may inhibit tumor growth and metastasis.
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-[2-(methoxymethyl)piperidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H16N2O2/c1-14-8-9-4-2-3-7-12(9)10(13)5-6-11/h9H,2-5,7-8H2,1H3 |
InChI Key |
XOOGOPOSACXZHQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCCN1C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















